molecular formula C20H21NO4 B11390030 N,N-bis(furan-2-ylmethyl)-4-propoxybenzamide

N,N-bis(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B11390030
M. Wt: 339.4 g/mol
InChI Key: GHDHYORLINMKQR-UHFFFAOYSA-N
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Description

N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is a complex organic compound characterized by the presence of furan rings and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. One common method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields. For instance, the reaction of 2-furoic acid with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation can produce the desired amide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure efficient synthesis. The use of renewable resources, such as biomass-derived furfural, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated benzamides.

Mechanism of Action

The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The furan rings and benzamide core allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is unique due to its combination of furan rings and a propoxybenzamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C20H21NO4/c1-2-11-23-17-9-7-16(8-10-17)20(22)21(14-18-5-3-12-24-18)15-19-6-4-13-25-19/h3-10,12-13H,2,11,14-15H2,1H3

InChI Key

GHDHYORLINMKQR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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